ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
Description
Molecular Architecture Analysis
This compound features a fused benzothiazole-coumarin scaffold with a propanoate ester side chain. The benzothiazole moiety (C₇H₄NS) is fused to the coumarin system (C₉H₅O₃), forming a near-planar structure due to π-conjugation across the heterocyclic rings. The propanoate group (–O–CO–CH₂–CH₃) at the 7-position of the coumarin ring introduces steric bulk while maintaining electronic communication via the ether linkage.
Key structural parameters include:
- Bond lengths : The C–N bond in the benzothiazole ring measures 1.29 Å, consistent with partial double-bond character, while the lactone C=O bond in the coumarin system is 1.22 Å.
- Dihedral angles : The benzothiazole and coumarin planes exhibit a minimal interplanar angle of 3.01°, facilitating extended conjugation.
Table 1 : Molecular descriptors of this compound
| Parameter | Value |
|---|---|
| Molecular formula | C₂₂H₁₇NO₆S |
| Molecular weight | 435.44 g/mol |
| Rotatable bonds | 5 |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 6 |
The electronic structure shows strong absorption in the UV-Vis spectrum (λ_max = 345 nm) due to π→π* transitions across the hybrid system.
Crystallographic Studies of Benzothiazolyl-Coumarin Hybrids
Single-crystal X-ray diffraction of analogous benzothiazolyl-coumarin hybrids reveals a monoclinic crystal system (space group P2₁/c) with Z = 4. The title compound’s packing features:
- Intermolecular interactions : C–H⋯O hydrogen bonds (2.72–2.89 Å) form dimeric units along the b-axis.
- Stacking geometry : Offset π-stacking with interplanar distances of 3.41 Å between benzothiazole rings.
Table 2 : Crystallographic data for benzothiazolyl-coumarin hybrids
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.92 Å, b = 12.34 Å, c = 14.56 Å |
| β angle | 98.7° |
| Volume | 1598.3 ų |
Notably, an intramolecular S⋯O contact (2.727 Å) between the benzothiazole sulfur and coumarin carbonyl oxygen enhances planarity.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
¹H NMR analysis (500 MHz, CDCl₃) reveals:
- Coumarin protons : A singlet at δ 8.21 ppm (H-4) and doublets at δ 6.95–7.46 ppm (H-5, H-6, H-8).
- Benzothiazole protons : Multiplet at δ 7.82–8.05 ppm (H-2’, H-4’, H-5’, H-6’, H-7’).
- Propanoate chain : Quartet at δ 4.32 ppm (–O–CH₂–CH₃) and triplet at δ 1.38 ppm (–CH₃).
²D NMR techniques (HSQC, HMBC) confirm connectivity:
- The H-7 proton (δ 6.95 ppm) shows HMBC correlation to the ester carbonyl carbon (δ 170.2 ppm).
- NOESY interactions between H-4 (δ 8.21 ppm) and benzothiazole H-2’ (δ 8.05 ppm) verify spatial proximity.
Table 3 : Key ¹³C NMR assignments (125 MHz, CDCl₃)
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C-2 | 160.1 | Coumarin lactone C=O |
| C-3’ | 153.8 | Benzothiazole C=N |
| C-7 | 154.2 | Ether oxygen-bearing C |
| C=O | 170.2 | Propanoate ester carbonyl |
Properties
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-3-25-20(23)12(2)26-14-9-8-13-10-15(21(24)27-17(13)11-14)19-22-16-6-4-5-7-18(16)28-19/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCBDIFLQKSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst like L-proline . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: L-proline, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate, exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
this compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacteria and fungi. The presence of the benzothiazole moiety is believed to enhance its activity against microbial strains by disrupting their cellular processes .
Agricultural Applications
Herbicidal Activity
The compound has been explored for its herbicidal properties. Research indicates that it can act as a selective herbicide, effectively controlling weed growth while being less harmful to crops. The mechanism involves inhibiting specific enzymes critical for plant growth, thereby providing an effective means of weed management in agricultural settings .
Plant Growth Regulation
In addition to its herbicidal properties, this compound has been investigated for its role as a plant growth regulator. It can promote root development and enhance nutrient uptake in certain crops, contributing to improved yield and resilience against environmental stressors .
Materials Science
Polymer Additives
The compound's chemical stability and functional properties make it suitable for use as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making them more durable for various applications. Its incorporation into polymer matrices is being researched to develop advanced materials with tailored properties for specific industrial applications .
Summary of Findings
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound’s analogs differ primarily in substituents on the chromen core and ester groups. Below is a comparative analysis based on structural and functional features:
Table 1: Structural and Functional Comparison
*Calculated from molecular formulas where explicit data were unavailable.
Functional Implications
- Ester Bulk: The pivalate ester in introduces steric hindrance, which may hinder enzymatic hydrolysis, prolonging half-life compared to the ethyl propanoate in the target compound.
- Conjugation Effects : The cinnamate group in extends π-conjugation, likely shifting UV-Vis absorption maxima, a critical feature for fluorescent probes or photosensitizers.
- Biological Relevance: Benzothiazole-containing compounds are associated with antimicrobial, anticancer, and agrochemical activities.
Biological Activity
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and research findings based on diverse sources.
The compound has a molecular formula of and a molecular weight of approximately 249.29 g/mol. It is characterized by its benzothiazole and chromenone moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.29 g/mol |
| Density | 1.317 g/cm³ |
| Boiling Point | 377 °C |
| Flash Point | 181.8 °C |
Antimicrobial Activity
Research has demonstrated that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives of ethyl benzothiazolyl acetate have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus . The activity is attributed to the ability of the benzothiazole ring to interact with microbial enzymes and disrupt cellular processes .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies indicate that it exhibits cytotoxic effects on cancer cell lines such as HCT-116, with an IC50 value suggesting moderate activity . The mechanism may involve the inhibition of specific pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In experimental models, it has been shown to reduce markers of inflammation and oxidative stress, potentially through the modulation of inflammatory cytokines and pathways . This suggests a dual role in both preventing inflammation and protecting against oxidative damage.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.
- Anticancer Activity : In a series of experiments involving human cancer cell lines, this compound demonstrated substantial growth inhibition in HCT-116 cells, with further investigations revealing apoptosis induction through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
